molecular formula C8H3F2NO2 B2946308 5-cyano-2,4-difluorobenzoic acid CAS No. 1378788-81-8

5-cyano-2,4-difluorobenzoic acid

Cat. No.: B2946308
CAS No.: 1378788-81-8
M. Wt: 183.114
InChI Key: MIUNGSFQFCNQTC-UHFFFAOYSA-N
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Description

5-cyano-2,4-difluorobenzoic acid is an organic compound with the molecular formula C8H3F2NO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by a cyano group (–CN)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-2,4-difluorobenzoic acid typically involves the introduction of fluorine atoms and a cyano group onto a benzoic acid derivative. One common method involves the use of fluorinating agents and cyanation reactions. For instance, starting from 2,4-difluorobenzoic acid, a cyano group can be introduced at the 5-position using a suitable cyanating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

5-cyano-2,4-difluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-cyano-2,4-difluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-cyano-2,4-difluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the cyano group can influence its electronic properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyano-2,4-difluorobenzoic acid is unique due to the combination of fluorine atoms and a cyano group on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

5-cyano-2,4-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-2H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUNGSFQFCNQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378788-81-8
Record name 5-cyano-2,4-difluorobenzoic acid
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